

Application of SB-568849 in High-Throughput Screening for Ferroptosis Inducers

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Compound of Interest

Compound Name: SB-568849

Cat. No.: B1680837

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other cell death modalities such as apoptosis and necroptosis.[1] The core mechanism of ferroptosis involves the failure of glutathione-dependent antioxidant defenses, particularly the inactivation of glutathione peroxidase 4 (GPX4), leading to unchecked lipid peroxidation and eventual cell membrane rupture.[2][3] Given its emerging role in various pathological conditions, including cancer and neurodegenerative diseases, the identification of novel ferroptosis inducers is of significant therapeutic interest.[4]

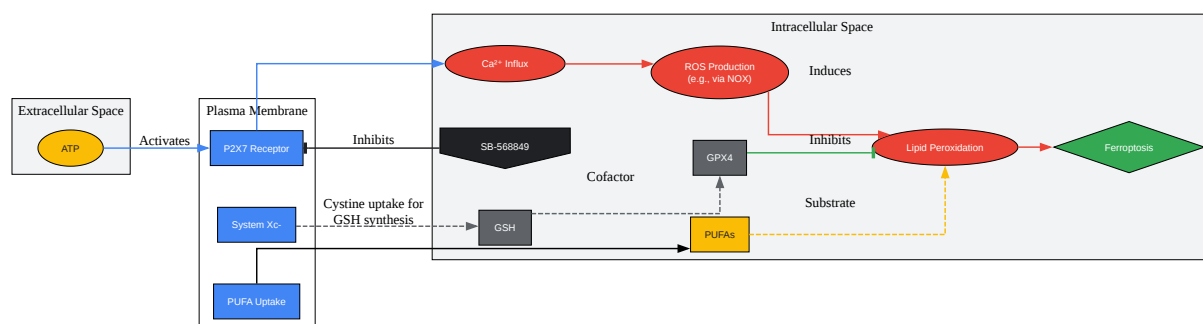
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has recently been implicated in the regulation of ferroptosis. Activation of P2X7R can lead to an increase in intracellular calcium, generation of reactive oxygen species (ROS), and modulation of lipid metabolism, all of which are key events in the ferroptotic cascade. Specifically, studies have shown that P2X7R activation can promote ferroptosis, while its inhibition can be protective.

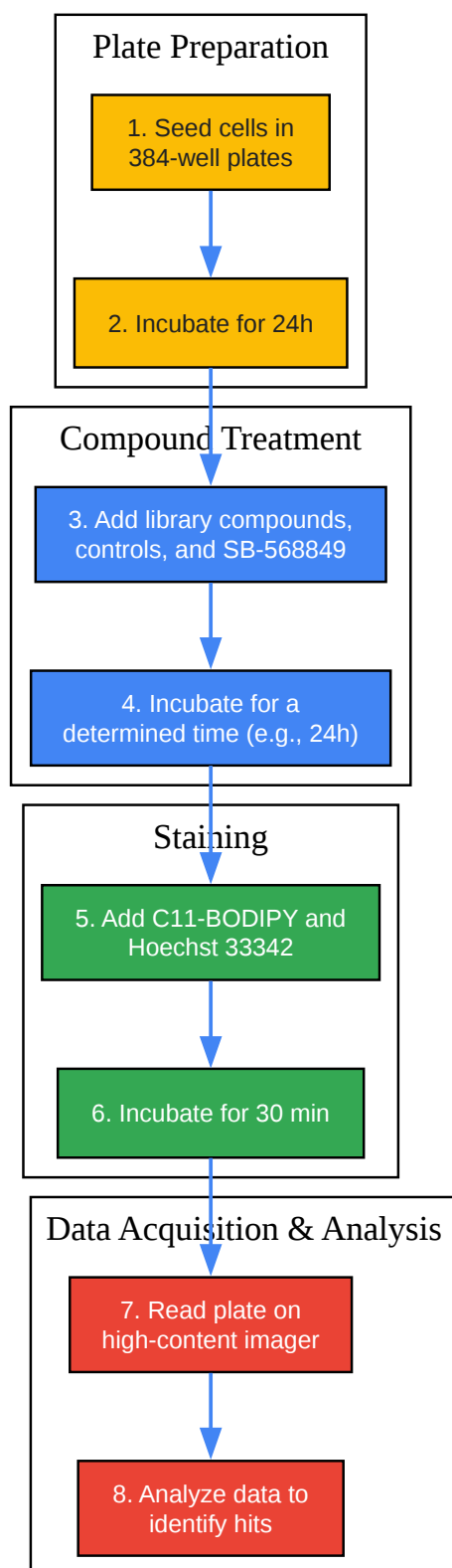
SB-568849 is a potent and selective antagonist of the human P2X7 receptor. This makes it a valuable pharmacological tool to investigate the role of P2X7R in cellular processes, including ferroptosis. In the context of high-throughput screening (HTS) for ferroptosis inducers, **SB-568849** can be employed to elucidate the mechanism of action of hit compounds, specifically to

determine if their ferroptosis-inducing activity is dependent on the P2X7 receptor signaling pathway.

These application notes provide a detailed protocol for a high-throughput screening assay to identify novel ferroptosis inducers and describe the use of **SB-568849** as a mechanistic tool to classify hit compounds.

Signaling Pathway of P2X7 Receptor-Mediated Ferroptosis





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